molecular formula C10H16O3 B14465272 ethyl (2S)-2-acetyl-2-methylpent-4-enoate CAS No. 73553-36-3

ethyl (2S)-2-acetyl-2-methylpent-4-enoate

Cat. No.: B14465272
CAS No.: 73553-36-3
M. Wt: 184.23 g/mol
InChI Key: VBAZTDQXLNSBOH-JTQLQIEISA-N
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Description

Ethyl (2S)-2-acetyl-2-methylpent-4-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a pent-4-enoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-acetyl-2-methylpent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-acetyl-2-methylpent-4-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Ethyl (2S)-2-acetyl-2-methylpent-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Ethyl (2S)-2-acetyl-2-methylpent-4-enoate can be compared with other esters such as ethyl acetate and ethyl lactate:

Uniqueness

This compound stands out due to its specific structural features, which impart unique chemical and physical properties

Similar Compounds

  • Ethyl acetate
  • Ethyl lactate
  • Methyl acetate
  • Propyl acetate

Properties

CAS No.

73553-36-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (2S)-2-acetyl-2-methylpent-4-enoate

InChI

InChI=1S/C10H16O3/c1-5-7-10(4,8(3)11)9(12)13-6-2/h5H,1,6-7H2,2-4H3/t10-/m0/s1

InChI Key

VBAZTDQXLNSBOH-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@@](C)(CC=C)C(=O)C

Canonical SMILES

CCOC(=O)C(C)(CC=C)C(=O)C

Origin of Product

United States

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